3,5-二甲基-4H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

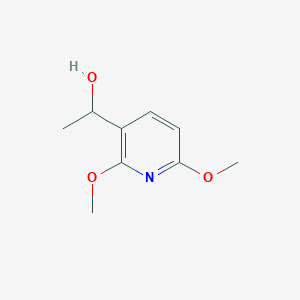

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine . This reaction gives 3,5-dimethylpyrazole with the release of 2 molecules of water . The synthesis process can be monitored using Fourier transform infrared (FT-IR) spectroscopy .Molecular Structure Analysis

The molecular structure of 3,5-dimethylpyrazole has been studied using both experimental and theoretical vibrational spectra . The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

Pyrazoles, including 3,5-dimethylpyrazole, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems .Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molar mass of 96.133 g·mol−1, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .科学研究应用

卤代化和化学合成

3,5-二甲基-4H-吡唑已被用于化学合成领域,特别是在卤代化过程中。Stefani 等人 (2005) 的一项研究描述了一种使用超声波辐射和 N-卤代琥珀酰亚胺对 3,5-二甲基吡唑进行卤代化的方法,该方法合成了 4-卤代-3,5-二甲基吡唑,收率高,反应时间短 (Stefani 等人,2005)。

配位化学和配合物形成

在配位化学中,3,5-二甲基-4H-吡唑在与金属形成配合物中发挥作用。崔等人 (2005) 报道了含有 3,5-二甲基-4-(4'-吡啶基)吡唑的二有机锡(IV) 衍生物的形成,证明了其在合成金属配位聚合物中的用途 (崔等人,2005)。

动力学研究和超声波辐射

王等人 (2015) 对 3,5-二甲基-1-(3-苯基丙基)-1H-吡唑的合成进行了动力学研究。这项研究重点介绍了 3,5-二甲基吡唑在反应动力学中的应用,特别是在相转移催化和超声波辐射条件下 (王等人,2015)。

抗氧化活性

Karrouchi 等人 (2019) 合成了一系列 3,5-二甲基-1H-吡唑衍生物并评价了它们的体外抗氧化活性。这项研究强调了 3,5-二甲基-4H-吡唑衍生物在药理学中的潜力,特别是作为抗氧化剂 (Karrouchi 等人,2019)。

合成机理研究

李等人 (2014) 利用傅里叶变换红外 (FT-IR) 光谱监测了 4-氨基-3,5-二甲基吡唑的合成过程。这项研究提供了对 3,5-二甲基-4H-吡唑衍生物的合成机理和化学行为的见解 (李等人,2014)。

抗菌和 DNA 光裂解活性

Sharma 等人 (2020) 研究了 2-(3,5-二甲基-1H-吡唑-1-基)-苯乙酮肟及其银配合物的合成,揭示了显着的抗菌和 DNA 光裂解活性。这突出了 3,5-二甲基-4H-吡唑在开发生物活性化合物中的应用 (Sharma 等人,2020)。

催化活性和电子结构调谐

Bustos 等人 (2018) 合成了一系列含有吡唑核的化合物,并评估了它们的抗癌活性。该研究证明了调整基于吡唑的化合物的分子/电子结构以用于特定应用(例如药理学)的能力 (Bustos 等人,2018)。

作用机制

Target of Action

3,5-Dimethyl-4H-pyrazole is a versatile scaffold in organic synthesis and medicinal chemistry . It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

The mode of action of 3,5-dimethyl-4H-pyrazole is influenced by its structural properties. It exhibits tautomerism, a phenomenon that may influence its reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .

Biochemical Pathways

It is known that pyrazoles, including 3,5-dimethyl-4h-pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects on biochemical pathways, depending on their specific structures and targets.

Pharmacokinetics

It is known that 3,5-dimethyl-4h-pyrazole is a white solid that dissolves well in polar organic solvents , which suggests it may have good bioavailability.

Result of Action

It is known that pyrazoles, including 3,5-dimethyl-4h-pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects at the molecular and cellular level, depending on their specific structures and targets.

Action Environment

It is known that the structure and reactivity of pyrazoles, including 3,5-dimethyl-4h-pyrazole, can be influenced by tautomerism , a phenomenon that can be affected by environmental factors such as temperature and pH.

安全和危害

3,5-Dimethylpyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, suspected of damaging fertility and the unborn child, and may cause damage to organs through prolonged or repeated exposure . Personal protective equipment should be worn when handling this compound .

未来方向

Pyrazoles, including 3,5-dimethylpyrazole, continue to be a focus of research due to their wide range of applications and their role as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques, biological activity, and potential applications of pyrazole derivatives .

生化分析

Cellular Effects

It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3,5-Dimethyl-4H-pyrazole at different dosages in animal models have been studied. For example, certain 3,5-dimethylpyrazole derivatives have shown anticonvulsant activity in animal models .

属性

IUPAC Name |

3,5-dimethyl-4H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPSQIXSRHXMNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2710344.png)

![(E)-5-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2710345.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2710346.png)

![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2710347.png)

![4-[(4-tert-butylphenyl)-oxomethyl]-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2710348.png)

![3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine](/img/structure/B2710352.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2710353.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B2710356.png)

![N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2710358.png)

![1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2710360.png)